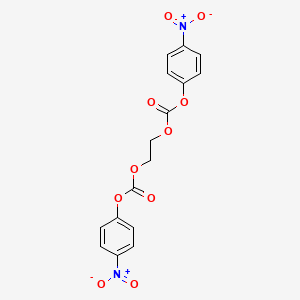
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is a chemical compound with the molecular formula C18H16N2O10. It is characterized by the presence of nitrophenyl groups and carbonate linkages, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with ethylene carbonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrophenol+ethylene carbonate→2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The carbonate linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonate linkages under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbonate derivatives.
Scientific Research Applications
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate involves its interaction with molecular targets through its nitrophenyl and carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modulation of their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenoxy)ethanol: Similar in structure but lacks the carbonate linkage.
4-nitrophenyl carbonate: Contains the carbonate group but lacks the ethylene linkage.
4-nitrophenyl acetate: Similar nitrophenyl group but different ester linkage.
Uniqueness
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is unique due to the presence of both nitrophenyl and carbonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a compound of significant interest.
Properties
CAS No. |
150673-50-0 |
|---|---|
Molecular Formula |
C16H12N2O10 |
Molecular Weight |
392.27 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C16H12N2O10/c19-15(27-13-5-1-11(2-6-13)17(21)22)25-9-10-26-16(20)28-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2 |
InChI Key |
IQVNUQCXVSYPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Related CAS |
150673-50-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


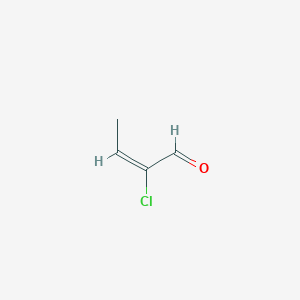
![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
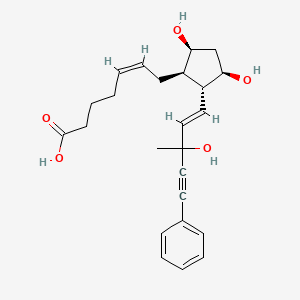
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)
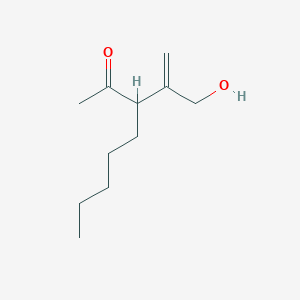



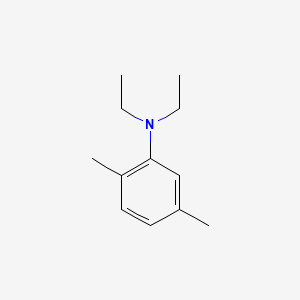
![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
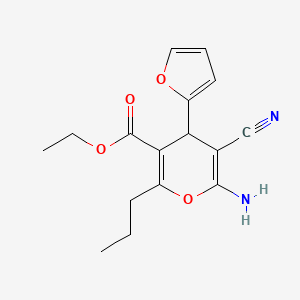
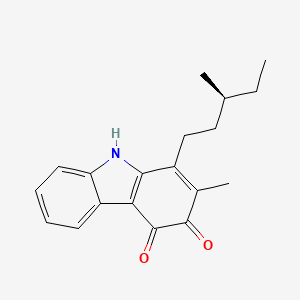
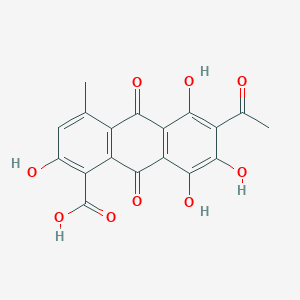
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
